Purity‑Adjusted Cost Advantage of 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine Over the 5‑Methyl Isomer
A procurement decision analysis reveals that 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine is available at a substantially lower purity‑adjusted cost compared to its 5‑methyl isomer. At the time of analysis, the 7‑methyl isomer is offered at approximately $33.76 per 100 mg (97% purity) from Macklin, whereas the 5‑methyl isomer is listed at approximately $1,284.19 per 100 mg (95% purity) from Aladdin . This represents a ~38‑fold difference in procurement cost for a building block of equivalent molecular weight and halogenation pattern.
| Evidence Dimension | Purity‑adjusted procurement cost (per 100 mg) |
|---|---|
| Target Compound Data | $33.76 (97% purity, Macklin) |
| Comparator Or Baseline | 4‑Bromo‑5‑methylpyrazolo[1,5‑a]pyridine: ~$1,284.19 (95% purity, Aladdin) |
| Quantified Difference | Approximately 38‑fold lower cost for the target compound |
| Conditions | Vendor catalog pricing comparison, March 2026 |
Why This Matters
This cost differential directly impacts the feasibility of scaling up synthetic routes or running large‑diversity libraries where the 4‑bromo‑7‑methyl substitution pattern is required.
